molecular formula C7H10F2O4 B1465333 2,2-Difluoropropane-1,3-diyl diacetate CAS No. 33420-49-4

2,2-Difluoropropane-1,3-diyl diacetate

Cat. No.: B1465333
CAS No.: 33420-49-4
M. Wt: 196.15 g/mol
InChI Key: DNQFOVSOAYKUCT-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1,3-diyl diacetate is an organic compound with the molecular formula C7H10F2O4 It is a fluorinated derivative of propane-1,3-diyl diacetate, characterized by the presence of two fluorine atoms attached to the second carbon atom in the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropane-1,3-diyl diacetate typically involves the reaction of 2,2-difluoropropane-1,3-diol with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The general reaction scheme is as follows:

2,2-Difluoropropane-1,3-diol+2Acetic Anhydride2,2-Difluoropropane-1,3-diyl diacetate+2Acetic Acid\text{2,2-Difluoropropane-1,3-diol} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} 2,2-Difluoropropane-1,3-diol+2Acetic Anhydride→2,2-Difluoropropane-1,3-diyl diacetate+2Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also enhance the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropane-1,3-diyl diacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids/bases to yield 2,2-difluoropropane-1,3-diol and acetic acid.

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, aqueous acids (e.g., HCl), or bases (e.g., NaOH).

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: 2,2-Difluoropropane-1,3-diol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2,2-Difluoropropane-1,3-diyl diacetate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex fluorinated organic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced biological activity.

    Material Science: It is utilized in the production of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.

    Biological Studies: The compound is used in biochemical research to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes, receptors, and other biomolecules. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, leading to improved pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropane-1,3-diol: A precursor to 2,2-Difluoropropane-1,3-diyl diacetate, used in similar applications.

    2,2-Difluoropropane-1,3-diyl dimethanesulfonate: Another fluorinated derivative with different functional groups, used in organic synthesis.

Uniqueness

This compound is unique due to its specific ester functional groups and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in fields requiring fluorinated compounds with enhanced stability and reactivity.

Properties

IUPAC Name

(3-acetyloxy-2,2-difluoropropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-5(10)12-3-7(8,9)4-13-6(2)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFOVSOAYKUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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